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Introduction

Endophytic fungi reside within the tissues of living plants without causing any apparent disease
symptoms.[1] They are recognized as a prolific source of novel bioactive secondary
metabolites with potential applications in medicine, agriculture, and industry.[2][3] Medicinal
plants, in particular, represent a promising reservoir for discovering endophytic fungi that can
produce compounds with therapeutic properties, sometimes even mimicking the bioactivities of
their host plants.[3][4] This document provides detailed protocols and application notes for the
successful isolation, identification, and characterization of endophytic fungi from medicinal
plant sources.

Data Presentation: Quantitative Analysis of
Endophytic Fungi Isolation

Successful isolation of endophytic fungi is often quantified by parameters such as Colonization
Frequency (CF) and Isolation Rate (IR). These metrics help in understanding the diversity and
distribution of endophytic communities within different plant tissues.

Table 1. Comparative Efficacy of Surface Sterilization Methods. This table summarizes various
surface sterilization treatments and their effectiveness, which is crucial for eliminating epiphytic
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microorganisms without harming the endophytic ones.
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Sterilizing )
Efficacy/Outco
Treatment ID Plant Part Agents & Reference(s)
me
Duration
70% Ethanol (1 High
T1 Leaf, Stem ) o
min) contamination
70% Ethanol (1
) Reduced
T2 Leaf, Stem min) -> 0.5% o
contamination
NaOCI (1 min)
70% Ethanol (1.5
Leaf, Stem, ) Moderate
T3 ] min) -> 1% )
Root, Rhizome ) effectiveness
NaOCI (1.5 min)
70% Ethanol (1.5
) Good
T4 Leaf, Stem, Root  min) -> 1.5% ]
_ effectiveness
NaOCI (2 min)
70% Ethanol (1
min) -> 2%
Leaf, Stem, . .
T5 ) NaOCI (2-3 min) Most effective
Root, Rhizome
-> 70% Ethanol
(30 sec)
95% Ethanol (30
sec) -> 5% Effective for
T6 Leaf, Stem NaOCI (5 min) ->  various plant
95% Ethanol (30  types
sec)
70% Ethanol (6
min) -> 2% Effective for
T7 Leaf NaOCI (1 min) ->  Allium sativum
70% Ethanol (30  leaves
sec)
T8 Bulb 70% Ethanol (6 Effective for
min) -> 3% Allium sativum
NaOCI (1 min) ->  bulbs
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70% Ethanol (30

sec)

Table 2: Colonization Frequency and Isolation Rate of Endophytic Fungi in Different Medicinal

Plants. These metrics provide insights into the diversity and density of endophytic fungal

populations.

Plant Species

Plant Part

Colonization
Frequency (%)

Isolation Rate Reference(s)

Hordeum Roots, Leaves, Varies with soll N
N ] o Not specified
maritimum Twigs salinity
) ] Above-ground ) )
Salsola imbricata High High
parts
Vicia villosa Leaf, Stem, Root ~97% 0.2-0.25
] Varies by aphid
Poplar Galls Gall tissue 95.7 - 98.6%

species

Experimental Protocols
Protocol 1: Isolation of Endophytic Fungi

This protocol details the steps from plant sample collection to the culturing of endophytic fungi.

1.1. Sample Collection:

o Collect healthy, disease-free plant parts (leaves, stems, roots, bark) from the desired

medicinal plant.

o Place samples in sterile bags and transport them to the laboratory, preferably on the same

day. For short-term storage, keep them at 4-5°C.

1.2. Surface Sterilization:

o Thoroughly wash the plant material under running tap water to remove debris and soll

particles.
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» Perform a sequential immersion of the plant tissues in different sterilizing agents as outlined
in Table 1 (Treatment T5 is often effective). For example:

Immerse in 70% ethanol for 1 minute.

[e]

o

Transfer to a 2% sodium hypochlorite solution for 2-3 minutes (time may vary depending
on tissue type).

Rinse with 70% ethanol for 30 seconds.

o

Perform a final rinse with sterile distilled water three times.

[¢]

o To validate the sterilization process, plate the final rinse water onto a culture medium and
press sterilized plant segments onto the agar surface. No microbial growth indicates
successful surface sterilization.

1.3. Inoculation and Incubation:
o Aseptically cut the surface-sterilized plant tissues into small segments (approx. 0.5 - 1 cm).

o Place these segments on a suitable culture medium such as Potato Dextrose Agar (PDA)
supplemented with an antibiotic (e.g., chloramphenicol or streptomycin at 250 mg/L) to inhibit
bacterial growth. Other media like Malt Extract Agar (MEA) or Czapek's agar can also be
used.

o Seal the Petri dishes and incubate them at 25-28°C for 3-20 days, or longer if necessary, in
the dark.

1.4. Purification of Fungal Isolates:

» As fungal hyphae emerge from the plant segments, use a sterile needle to pick the hyphal
tips and transfer them to fresh PDA plates.

o Repeat this sub-culturing process until pure cultures are obtained.
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Fig. 1: Workflow for the isolation of endophytic fungi.
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Protocol 2: Identification of Endophytic Fungi

Identification is typically a two-step process involving morphological characterization followed
by molecular analysis for accurate species determination.

2.1. Morphological Identification:

» Observe the macroscopic characteristics of the fungal colonies, including their color, texture,
and topography on the culture plate.

» Prepare a slide mount of the fungal culture using a stain like lactophenol cotton blue.

o Examine the microscopic features such as the structure of hyphae, conidia, and
conidiophores under a light microscope. These characteristics can help in preliminary
identification to the genus level.

2.2. Molecular Identification using ITS Sequencing: This method is based on the amplification
and sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene
cluster, a universal barcode for fungi.

2.2.1. Genomic DNA Extraction:
o Scrape fresh fungal mycelium from a pure culture.

e Use a commercial DNA extraction kit (e.g., DNeasy Plant Mini Kit) or a CTAB (cetyl trimethyl
ammonium bromide) based method for DNA isolation.

2.2.2. PCR Amplification:

o Perform a Polymerase Chain Reaction (PCR) to amplify the ITS region using universal
primers such as ITS1 (5-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-
TCCTCCGCTTATTGATATGC-3'). A typical PCR reaction mixture is provided in Table 3.

e The amplification is carried out in a thermal cycler.

Table 3: Typical PCR Reaction Mixture for ITS Amplification.
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Volume (pL) for 20pL

Component . Final Concentration
reaction

PCR Master Mix (2x) 10 1x

Forward Primer (ITS1) (10 pM) 1 0.5 uM

Reverse Primer (ITS4) (10 uM) 1 0.5 uM

Fungal Genomic DNA 1 ~50 ng

Nuclease-free water 7

2.2.3. Sequencing and Identification:
¢ Visualize the PCR product on an agarose gel to confirm successful amplification.
» Purify the PCR product and send it for Sanger sequencing.

» Use the obtained sequence to perform a BLAST search against a public database like
GenBank (--INVALID-LINK--) to identify the fungus based on sequence similarity.
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Fig. 2: Workflow for molecular identification of fungi.

Protocol 3: Screening for Bioactive Compounds
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Once identified, endophytic fungi can be screened for their ability to produce bioactive
secondary metabolites.

3.1. Fermentation and Extraction:

Inoculate the pure fungal isolate into a liquid medium, such as Potato Dextrose Broth (PDB),
and incubate for 3 weeks under stationary or shaking conditions.

Separate the fungal mycelium from the culture broth by filtration.

Extract the secondary metabolites from both the filtrate and the mycelium using an organic
solvent like ethyl acetate.

Evaporate the solvent to obtain a crude extract.

3.2. Antimicrobial Activity Screening:

The agar well diffusion or disk diffusion method is commonly used for preliminary screening.

Prepare agar plates inoculated with test pathogens (e.g., Staphylococcus aureus,
Escherichia coli, Candida albicans).

Dissolve the crude extract in a suitable solvent (e.g., DMSO) and apply it to sterile paper
discs or into wells made in the agar.

Incubate the plates and measure the diameter of the inhibition zone around the disc/well to
assess antimicrobial activity.

3.3. Secondary Metabolite Profiling using HPLC:

e High-Performance Liquid Chromatography (HPLC) can be used to analyze the chemical
profile of the crude extract.

o Dissolve the extract in a suitable solvent and inject it into the HPLC system.

e Areverse-phase column is commonly used with a gradient elution of a mobile phase (e.qg.,
water-acetonitrile).
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e The resulting chromatogram provides a profile of the secondary metabolites present in the
extract. Further analysis using techniques like LC-MS can help in identifying the compounds.
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Fig. 3: Workflow for screening bioactive compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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